2-Bromo-5-iodo-4-methoxybenzyl bromide
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Overview
Description
2-Bromo-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzyl bromide core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-methoxybenzyl bromide typically involves the bromination and iodination of 4-methoxybenzyl bromide. The process begins with the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or ketones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Reactions: Products include various substituted benzyl derivatives.
Oxidation Reactions: Products include benzaldehydes and benzyl ketones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-5-iodo-4-methoxybenzyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms are highly reactive and can form covalent bonds with nucleophiles. This reactivity makes the compound useful in the synthesis of complex organic molecules. The methoxy group also influences the electronic properties of the benzyl ring, affecting its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: Similar structure but lacks the iodine atom.
4-Methoxybenzyl bromide: Lacks both bromine and iodine atoms.
2-Iodo-5-methoxybenzyl bromide: Similar structure but lacks the bromine atom
Uniqueness
2-Bromo-5-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthetic chemistry and research .
Properties
Molecular Formula |
C8H7Br2IO |
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Molecular Weight |
405.85 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
VSCZOQMUSHTBSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CBr)I |
Origin of Product |
United States |
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